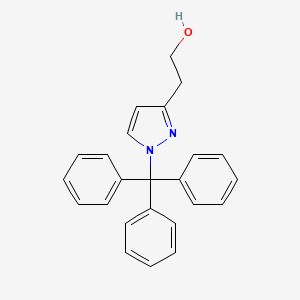

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1-tritylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-19-17-23-16-18-26(25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18,27H,17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURGKVXHZGSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Trityl 1h Pyrazol 3 Yl Ethanol and Its Precursors

Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods established since the initial syntheses by Knorr. nih.gov These strategies are critical for accessing the precursors necessary for complex molecules like 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.

Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Systems

One of the most fundamental and widely used approaches for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctionalized three-carbon component. nih.govmdpi.com This method involves a bidentate hydrazine nucleophile attacking a 1,3-dielectrophilic system, leading to a cyclization and dehydration cascade to form the aromatic pyrazole ring. nih.govnih.gov The versatility of this approach stems from the wide variety of accessible hydrazines and 1,3-difunctional precursors.

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is the most classic and common method for forming the pyrazole ring. beilstein-journals.org This approach is straightforward and has been in use for over a century. nih.gov The reaction proceeds by the condensation of a hydrazine with a β-diketone or a related 1,3-dicarbonyl derivative. ijpsjournal.com

However, a significant challenge with this method is the potential lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of two different regioisomers. nih.govnih.gov Modern variations of this synthesis focus on overcoming this limitation and expanding the substrate scope. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, then immediately reacted with a hydrazine in a one-pot process to yield polysubstituted pyrazoles. mdpi.com Various catalysts, including acids like sulfuric acid and hydrochloric acid, as well as Lewis acids, have been employed to facilitate this reaction. jocpr.comgoogle.com

Table 1: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

| Feature | Description | Key Findings & Developments |

|---|---|---|

| Reaction Name | Knorr Pyrazole Synthesis | The foundational method for pyrazole synthesis. beilstein-journals.org |

| Reactants | 1,3-Dicarbonyl Compound + Hydrazine | A versatile method due to the availability of various starting materials. nih.gov |

| Mechanism | Cyclocondensation followed by dehydration. | Can be catalyzed by acids to improve reaction rates. jocpr.com |

| Challenge | Regioselectivity | Use of unsymmetrical dicarbonyls can lead to isomeric mixtures. nih.gov |

| Advancements | One-pot procedures | In situ generation of the 1,3-dicarbonyl component enhances efficiency. mdpi.com |

An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or other enones. nih.govmdpi.com This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination or oxidation to yield the final pyrazole. beilstein-journals.orgchim.it

A key advantage of this approach is that it can offer better regioselectivity compared to the Knorr synthesis with 1,3-dicarbonyls. nih.gov The reaction often initially forms a pyrazoline (a dihydro-pyrazole), which can then be oxidized to the aromatic pyrazole using various oxidizing agents. nih.govjocpr.com In cases where the α,β-unsaturated precursor contains a good leaving group at the β-position, the reaction can lead directly to the pyrazole through an addition-elimination mechanism, avoiding a separate oxidation step. mdpi.combeilstein-journals.org

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds

| Feature | Description | Key Findings & Developments |

|---|---|---|

| Reactants | α,β-Unsaturated Ketone/Aldehyde + Hydrazine | Provides a regioselective alternative to the Knorr synthesis. nih.gov |

| Mechanism | Michael Addition -> Cyclization -> Oxidation/Elimination | Often proceeds via a stable pyrazoline intermediate. beilstein-journals.orgchim.it |

| Intermediate | Pyrazoline | Requires an oxidation step to form the aromatic pyrazole. nih.gov |

| Advantage | Improved Regiocontrol | Overcomes limitations of symmetrical 1,3-dicarbonyl precursors. nih.gov |

| Variations | Precursors with leaving groups | Allows for direct aromatization without a separate oxidation step. beilstein-journals.org |

β-Enaminones and related compounds, such as β-enamino keto esters, serve as versatile building blocks for the synthesis of substituted pyrazoles. beilstein-journals.orgclockss.org These precursors are essentially vinylogous amides and esters, containing a nucleophilic nitrogen and an electrophilic carbonyl group within a 1,3-relationship. They react with hydrazines under various conditions to yield pyrazole derivatives, often with high regioselectivity. clockss.orgnih.gov

The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization via attack of the other hydrazine nitrogen onto the enamine carbon, with subsequent elimination of ammonia (B1221849) or an amine. clockss.org The reactivity of the β-enaminone can be tuned by the substituents present, influencing the reaction conditions required. For example, some β-enamino keto esters react with hydrazines under mild conditions at room temperature, while others may require heating in a solvent like ethanol (B145695). clockss.org This method provides a reliable route to functionalized pyrazoles that can be used in more complex syntheses. nih.gov

Table 3: Synthesis of Pyrazoles from β-Enaminones

| Feature | Description | Key Findings & Developments |

|---|---|---|

| Reactants | β-Enaminone/β-Enamino Ester + Hydrazine | Versatile precursors for substituted pyrazoles. beilstein-journals.orgclockss.org |

| Mechanism | Nucleophilic Attack -> Intramolecular Cyclization -> Elimination | Reaction conditions can be mild, depending on the substrate. clockss.org |

| Advantage | High Regioselectivity | Provides access to specifically functionalized pyrazoles. nih.gov |

| Conditions | Varies from room temperature to reflux in ethanol. | Reactivity is influenced by the substituents on the enaminone. clockss.org |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is another major pathway for constructing the pyrazole ring. nih.gov This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. chim.it For pyrazole synthesis, the 1,3-dipole is a three-atom system containing carbon and nitrogen, such as a diazoalkane or a nitrile imine. chim.it This approach is often highly regioselective and provides a powerful tool for creating specifically substituted pyrazoles. chim.itacs.org

Nitrile imines are highly reactive 1,3-dipoles that are typically generated in situ due to their transient nature. bas.bgrsc.org A common method for their generation is the base-induced dehydrohalogenation of hydrazonoyl halides. chim.itrsc.org Once formed, the nitrile imine readily undergoes a [3+2] cycloaddition reaction with a dipolarophile. bas.bg

When alkynes are used as dipolarophiles, the reaction provides a direct and highly regioselective route to fully aromatic pyrazoles. chim.it The use of alkenes as dipolarophiles initially yields pyrazolines, which can then be oxidized to pyrazoles. chim.it This method is considered one of the most efficient ways to build five-membered heterocyclic rings from simple starting materials and offers excellent control over the substitution pattern of the resulting pyrazole. rsc.org

Table 4: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Nitrile Imines

| Feature | Description | Key Findings & Developments |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | A powerful and efficient method for ring construction. rsc.org |

| Reactants | Nitrile Imine (1,3-dipole) + Alkyne/Alkene (dipolarophile) | Nitrile imines are typically generated in situ. chim.itbas.bg |

| Mechanism | Concerted or stepwise cycloaddition. | Highly regioselective due to electronic effects. chim.itacs.org |

| Advantage | Excellent Regiocontrol | Provides direct access to highly substituted pyrazoles. rsc.org |

| Precursors | Hydrazonoyl halides are common precursors for nitrile imines. | Base-induced elimination generates the reactive dipole. chim.it |

Cycloadditions of Diazo Compounds

The [3+2] cycloaddition reaction between a diazo compound and a suitable dipolarophile, such as an alkyne or an alkene, is a fundamental and powerful strategy for constructing the pyrazole ring. rsc.orgbohrium.com This approach is valued for its efficiency and is a cornerstone of heterocyclic chemistry. nih.gov The reaction typically involves a 1,3-dipolar cycloaddition mechanism where the diazo compound acts as the three-atom component. acs.orgchim.it

Key features of this methodology include:

Reactants : Diazo compounds, often generated in situ to avoid the handling of these potentially toxic and explosive reagents, are reacted with dipolarophiles. acs.org Terminal alkynes are common reaction partners that lead directly to pyrazoles. researchgate.net Alternatively, alkenes bearing a leaving group can serve as acetylene (B1199291) equivalents, undergoing cycloaddition followed by elimination to yield the aromatic pyrazole ring. acs.org

Mechanism : The reaction proceeds through a concerted or stepwise pathway involving the formation of a transient pyrazoline intermediate, which then aromatizes to the final pyrazole product. A plausible mechanism involves the base-promoted generation of a diazoester anion, which then reacts with an electron-deficient alkene like a chalcone (B49325). bohrium.com Visible-light-mediated protocols have also been developed, allowing for the in situ generation of diazo species from N-tosylhydrazones under benign conditions. nih.gov

Regioselectivity : The regiochemical outcome of the cycloaddition is a critical consideration. One-pot procedures where diazo compounds are generated in situ from aldehydes and reacted with terminal alkynes have been shown to furnish 3,5-disubstituted pyrazoles with high regioselectivity. acs.org Similarly, the reaction of diazo compounds with N-vinylimidazole, as an acetylene equivalent, exclusively yields 3-substituted pyrazoles. acs.org

Table 1: Examples of Pyrazole Synthesis via Cycloaddition of Diazo Compounds

| Diazo Source | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aldehydes (in situ) | Terminal Alkynes | One-pot | 3,5-disubstituted pyrazoles | Good | acs.org |

| Aldehydes (in situ) | N-vinylimidazole | One-pot | 3-substituted pyrazoles | Good | acs.org |

| Ethyl diazoacetate | Chalcones | Toluene, TMEDA, 110 °C | Polysubstituted pyrazoles | Moderate to Good | bohrium.com |

| α-Diazocarbonyl compounds | Alkynes | Solvent-free, heating | Substituted pyrazoles | High | researchgate.net |

| N-tosylhydrazones | Acrylates | Visible light, base | Pyrazolines/Pyrazoles | Good | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have become a highly popular strategy in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.govnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. rsc.org

The most prevalent MCR approach for pyrazoles is an extension of the classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org In the MCR format, the 1,3-dicarbonyl compound is often generated in situ. beilstein-journals.orgnih.gov

Three-Component Reactions : A common strategy involves the reaction of a β-ketoester, an aldehyde, and a hydrazine. For instance, a copper-catalyzed three-component synthesis has been developed to produce 1,3-substituted pyrazoles from enaminones, hydrazine, and various aryl halides. beilstein-journals.org Another approach utilizes the reaction of aldehydes, hydrazones, and nitromethane (B149229) to yield 1,3,4-trisubstituted pyrazoles. researchgate.net

Four-Component Reactions : These reactions allow for the creation of even more complex and densely functionalized pyrazole-containing structures. A notable example is the synthesis of pyrano[2,3-c]pyrazoles through the one-pot reaction of a hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile (B47326). nih.govtandfonline.com This reaction proceeds without a catalyst and generates the pyrazolone (B3327878) ring in situ from the hydrazine and ethyl acetoacetate. tandfonline.com

Five-Component Reactions : Expanding the complexity further, a five-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles has been reported, involving 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite (B579905) K10. nih.gov

Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3 | Enaminones, Hydrazine, Aryl Halides | Copper catalyst | 1,3-Substituted Pyrazoles | beilstein-journals.org |

| 3 | Aldehydes, Hydrazones, Nitromethane | - | 1,3,4-Trisubstituted Pyrazoles | researchgate.net |

| 4 | Hydrazine, Ethyl Acetoacetate, Aldehydes, Malononitrile | Catalyst-free, neat or H₂O/EtOH | Pyrano[2,3-c]pyrazoles | nih.govtandfonline.com |

| 4 | (Hetaryl)aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| 5 | Thiol, Aldehydes, Malononitrile, Chloro-ketoester, Hydrazine Hydrate | Montmorillonite K10, solvent-free | Substituted Pyrano[2,3-c]pyrazoles | nih.gov |

Synthesis from Heterocyclic Systems

The transformation of existing heterocyclic rings into pyrazoles provides an alternative synthetic route. This strategy often involves ring-opening and subsequent recyclization or skeletal rearrangement reactions.

From Pyranones : Pyranones are widely used precursors for pyrazole synthesis. nih.gov For example, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a montmorillonite KSF catalyst affords 5-substituted pyrazoles. nih.gov

From Pyrimidines : Pyrazoles can be obtained from pyrimidines via a formal one-carbon deletion method. organic-chemistry.org This involves the triflylation of the pyrimidine (B1678525) core, which activates the ring for a subsequent hydrazine-mediated skeletal remodeling to furnish the pyrazole product under mild conditions. organic-chemistry.org

From Isoxazoles and Oxadiazoles (B1248032) : A commercially available, air-stable Ni(0) complex can catalyze the one-step transformation of isoxazoles and oxadiazoles into the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org

From Pyrazole Aldehydes : While not a ring transformation, functionalized pyrazoles can serve as building blocks for more complex fused heterocyclic systems. Pyrazole-4-carbaldehydes are versatile precursors that can react with various nucleophiles and electrophiles to construct fused rings, such as pyrazolo[3,4-b]pyridines, through condensation reactions. semanticscholar.org For example, the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing an active methylene (B1212753) group, like acetonitrile (B52724) derivatives, yields pyrazolo[3,4-b]pyridines. semanticscholar.org

Table 3: Synthesis of Pyrazoles from Heterocyclic Precursors

| Precursor Heterocycle | Reagents | Resulting Pyrazole System | Reference |

|---|---|---|---|

| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines, Montmorillonite KSF | 5-Substituted Pyrazoles | nih.gov |

| Pyrimidines | Triflic anhydride, Hydrazine | N-Substituted Pyrazoles | organic-chemistry.org |

| Isoxazoles | Ni(0) catalyst | Pyrazoles | organic-chemistry.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives, Piperidine | Pyrazolo[3,4-b]pyridines | semanticscholar.org |

Regioselective Synthesis Considerations

A significant challenge in many pyrazole syntheses is controlling the regioselectivity, particularly when using unsymmetrical starting materials. bohrium.com The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, for instance, can lead to a mixture of two constitutional isomers (e.g., 1,3- and 1,5-disubstituted pyrazoles). organic-chemistry.orgconicet.gov.ar The development of highly regioselective methods is therefore a key focus of research. ewha.ac.krnih.gov

Several factors have been shown to influence the regiochemical outcome:

Solvent Effects : The choice of solvent can have a profound impact on regioselectivity. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly improve the regioselectivity of the condensation between 1,3-diketones and arylhydrazines compared to protic solvents like ethanol. organic-chemistry.org More dramatically, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can reverse or significantly enhance selectivity, favoring the formation of one regioisomer almost exclusively. conicet.gov.ar

Catalysis : Catalysts can steer the reaction towards a single isomer. For example, silver-catalyzed reactions between trifluoromethylated ynones and hydrazines proceed with high regioselectivity to give 3-CF3-pyrazoles. mdpi.com Copper-catalyzed sydnone-alkyne cycloadditions also enable the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

Substituent Effects : The electronic and steric properties of substituents on both the hydrazine and the 1,3-dicarbonyl (or its equivalent) play a crucial role. In the reaction of 1,3-diketones bearing both an aryl and a CF₃ group with methylhydrazine, the use of HFIP as a solvent leads almost exclusively to the 5-aryl-3-CF₃-1-methylpyrazole isomer. conicet.gov.ar

Strategic Approaches : Methods that circumvent the use of unsymmetrical diketones can ensure complete regioselectivity. The [3+2] cycloaddition of a diazo compound generated from an aldehyde with a terminal alkyne provides a convergent and highly regioselective route to 3,5-disubstituted pyrazoles. acs.org Similarly, a protocol using N-alkylated tosylhydrazones and terminal alkynes proceeds with complete regioselectivity. nih.gov

Table 4: Influence of Reaction Conditions on Regioselectivity in Pyrazole Synthesis

| Reactants | Solvent | Conditions/Catalyst | Major Regioisomer | Reference |

|---|---|---|---|---|

| 1,3-Diketone + Arylhydrazine | Ethanol | Reflux | Mixture of isomers | organic-chemistry.org |

| 1,3-Diketone + Arylhydrazine | DMAc | Room Temperature | High selectivity for one isomer | organic-chemistry.org |

| Aryl-CF₃-diketone + Methylhydrazine | Ethanol | Reflux | Low selectivity | conicet.gov.ar |

| Aryl-CF₃-diketone + Methylhydrazine | HFIP | Reflux | High selectivity (>99:1) for 5-aryl isomer | conicet.gov.ar |

| Trifluoromethylated ynone + Hydrazine | Dichloromethane | AgOTf (1 mol%) | High selectivity for 3-CF₃-pyrazole | mdpi.com |

| N-alkylated tosylhydrazone + Terminal alkyne | Dioxane | Cs₂CO₃ | Complete selectivity for 1,3,5-trisubstituted pyrazole | nih.gov |

Incorporation of the Trityl Group

Once the pyrazole ring with the desired 3-(2-hydroxyethyl) substituent is formed, the final step in the synthesis of the target compound is the incorporation of the trityl group onto one of the pyrazole nitrogen atoms. This is a protection reaction, as the trityl group is a well-known protecting group for various functional groups. total-synthesis.com

Tritylation of Pyrazole Rings

The trityl (Trt) group, or triphenylmethyl group, is an acid-labile protecting group widely used in organic synthesis to protect nucleophilic functional groups such as alcohols, thiols, and amines. total-synthesis.comresearchgate.net Its application extends to the protection of the N-H bond in nitrogen-containing heterocycles, including pyrazoles and tetrazoles. thieme.denih.gov

The protection of a pyrazole ring is typically achieved by reacting the N-H pyrazole precursor with trityl chloride (TrCl). commonorganicchemistry.com The reaction is conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. total-synthesis.com The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.com The bulky steric profile of the trityl group is a defining feature, which can influence the selectivity of protection in molecules with multiple potential sites. total-synthesis.com In an unsubstituted pyrazole, tautomerism makes the two nitrogen atoms equivalent, but in a substituted pyrazole, the trityl group may selectively attach to the less sterically hindered nitrogen.

Mechanism of Trityl Protection on Nitrogen Centers

The mechanism for the tritylation of a nucleophile, such as a pyrazole nitrogen, does not proceed via a direct SN2 displacement. An SN2 attack on the quaternary carbon of trityl chloride is sterically impossible. total-synthesis.com Instead, the reaction follows an SN1 pathway. total-synthesis.com

The mechanism involves two key steps:

Formation of the Trityl Cation : In the first step, trityl chloride dissociates to form a chloride ion and the triphenylmethyl cation, commonly known as the trityl cation. This carbocation is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings. The formation of this stable intermediate is the rate-determining step and is characteristic of an SN1 reaction. total-synthesis.com

Nucleophilic Attack : The highly reactive trityl cation is then rapidly attacked by the nucleophilic, pyridine-like sp2-hybridized nitrogen atom of the pyrazole ring. total-synthesis.comnih.gov This forms the C-N bond. If the reaction starts with the neutral N-H pyrazole, a proton is subsequently lost from the nitrogen atom, a process facilitated by the base (e.g., pyridine) present in the reaction mixture, to yield the final N-tritylated pyrazole product. total-synthesis.com

The deprotection of the trityl group is typically accomplished under acidic conditions (e.g., with trifluoroacetic acid or acetic acid), which protonate the protected nitrogen or an adjacent atom, facilitating the departure of the stable trityl cation. total-synthesis.com

Advanced Synthetic Techniques

Mechanochemical Techniques

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry technique that can reduce or eliminate the need for solvents. benthamdirect.com While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the principles can be applied to the formation of the core pyrazole ring. For instance, the synthesis of NH-pyrazoles has been achieved by grinding a chalcone derivative with hydrazine in the presence of an oxidant in a ball mill. researchgate.net This solvent-free approach often leads to shorter reaction times and improved yields compared to conventional solvent-based methods. researchgate.net Another relevant example is the ethanol-assisted mechanochemical asymmetric cross-dehydrogenative coupling, which highlights the use of minimal solvent in conjunction with mechanical force to achieve high enantioselectivity. nih.gov

A plausible mechanochemical approach to a precursor like 2-(1H-pyrazol-3-yl)ethanol could involve the ball-milling of a suitable 1,3-dicarbonyl precursor with hydrazine. The tritylation and subsequent functional group manipulations could then be carried out in separate steps.

Table 1: Examples of Mechanochemical Synthesis of Pyrazole Derivatives This table is illustrative of the technique and not specific to the target compound.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Chalcone, Hydrazine, Na₂S₂O₈ | Ball-milling | 3,5-Diphenyl-1H-pyrazole | High | researchgate.net |

| Glycine esters, Ketones/Aldehydes | Chiral amine/NaCl, Ethanol (liquid-assisted grinding) | α-Alkyl α-amino acid derivatives | Good | nih.gov |

Solvent-Free Reactions

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often simplifying purification processes. researchgate.net The synthesis of various pyrazole derivatives has been successfully achieved under solvent-free conditions. For example, a high-yield, solvent-free approach to 1,3,5-trisubstituted pyrazoles involves the direct condensation of a diketone with a hydrazine derivative. mdpi.com This method has been used to prepare compounds like 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol with high efficiency. mdpi.com

Multicomponent reactions are particularly well-suited for solvent-free conditions. Pyrano[2,3-c]pyrazoles, for instance, can be synthesized by mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde or ketone, and malononitrile without any solvent. lookchem.comresearchgate.net These reactions can be initiated by simple mixing or gentle heating. The use of a solid-phase catalyst can further enhance the efficiency of solvent-free pyrazole synthesis. researchgate.net

Table 2: Solvent-Free Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2,2',6,6'-Tetramethyl-3,5-heptanedione, 2-Hydrazinoethanol | Heat | 2-(3,5-di-tert-Butyl-1H-pyrazol-1-yl)ethanol | 80% | mdpi.com |

| Ethyl acetoacetate, Hydrazine hydrate, Benzaldehyde, Malononitrile | Triethylamine, Reflux | 6-Amino-4-phenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | lookchem.com |

| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide, Room Temperature | Highly functionalized pyrazoles | 75-86% | researchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. benthamdirect.comresearchgate.net Key strategies include the use of aqueous media, microwave irradiation, and ultrasound assistance.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comacs.org The synthesis of various pyrazole derivatives has been successfully carried out in water, often with the aid of catalysts like CeO₂/SiO₂ or in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). acs.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields. researchgate.netorganic-chemistry.org For example, the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction that takes 1.4 hours with conventional heating can be completed in just 25 minutes with an improved yield under microwave irradiation. organic-chemistry.org

Ultrasound irradiation is another energy-efficient technique that can accelerate reactions. The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in high yields at room temperature using ultrasound. researchgate.net

Table 3: Green Synthesis Approaches to Pyrazole Derivatives

| Method | Reactants | Catalyst/Conditions | Product | Yield/Time | Reference |

| Aqueous Synthesis | Phenylhydrazine, Ethyl acetoacetate, Arylaldehyde, 2-Naphthol | CeO₂/SiO₂ in water | Pyrazolones | 85-92% | acs.org |

| Microwave Irradiation | Aryl hydrazine, β-ketoester, Aromatic aldehyde, Malononitrile | Zinc triflate, 80-120 °C | Pyrano[2,3-c]pyrazoles | 92-99% / 25 min | organic-chemistry.org |

| Ultrasound Irradiation | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehyde, Malononitrile | Mn/ZrO₂, Aqueous ethanol | Pyrano[2,3-c]pyrazole derivatives | 98% / 10 min | organic-chemistry.org |

Polymer-Supported Synthetic Methodologies

Polymer-supported synthesis offers a powerful strategy for the efficient production of compound libraries and simplifies product purification, as the product can be cleaved from the support while impurities and excess reagents are washed away. thieme-connect.com This methodology has been applied to the synthesis of pyrazolines, which are precursors to pyrazoles.

In a notable example, a parallel liquid-phase synthesis of pyrazolines was developed using polyethylene (B3416737) glycol (PEG) as a soluble polymer support. thieme-connect.com The process involved a one-pot, three-component reaction of a PEG-supported acrylate (B77674), an aldehyde, and an aryl hydrazine. The resulting PEG-supported pyrazolines were obtained in good yields, and subsequent cleavage from the support afforded the final products in high purity. thieme-connect.com

Another approach involves the use of microporous organic polymers (MOPs) based on pyrazole units. These polymers can act as supports for catalysts, for example, silver nanoparticles supported on a pyrazole-based MOP have been used for CO₂ capture and alkyne carboxylation. researchgate.netmdpi.com While not a direct synthesis of the target molecule, this demonstrates the utility of pyrazole-functionalized polymers.

A potential polymer-supported synthesis of a precursor to this compound could involve attaching a suitable building block to a polymer resin, carrying out the pyrazole ring formation on the solid support, and then cleaving the pyrazole-ethanol derivative from the resin.

Table 4: Polymer-Supported Synthesis of Pyrazole Precursors This table is illustrative of the technique and not specific to the target compound.

| Polymer Support | Reaction Type | Product on Support | Cleavage Product | Yield | Reference |

| Polyethylene glycol (PEG) 4000 | 1,3-Dipolar cycloaddition | PEG-supported pyrazolines | Pyrazolines | 69-91% | thieme-connect.com |

| Pyrazole-based Microporous Organic Polymer (MOP-PZ) | Catalyst support | MOP-PZ-Ag | Not applicable (catalyst) | N/A | researchgate.net |

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. Various metal-catalyzed methods are applicable to the synthesis of the pyrazole core and the introduction of substituents.

Copper-catalyzed reactions are particularly prevalent in pyrazole synthesis. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. nih.gov Palladium catalysis is also widely used, for example, in the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. nih.gov Iron-catalyzed routes offer a more economical and environmentally friendly alternative for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. benthamdirect.com

The N-tritylation of the pyrazole ring can also be achieved through metal catalysis, although acid-catalyzed methods are also common. mdpi.com The functionalization of the pyrazole ring itself can be accomplished via transition-metal-catalyzed C-H activation, providing a direct method for introducing aryl, alkenyl, or alkynyl groups. acs.orggoogle.com

Table 5: Examples of Metal-Catalyzed Synthesis of Pyrazole Derivatives

| Metal Catalyst | Reaction Type | Reactants | Product | Yield | Reference |

| Copper(I) triflate | Aerobic oxidative cyclization | β,γ-Unsaturated hydrazones | Pyrazole derivatives | Good | nih.gov |

| Palladium(0) complex | Four-component coupling | Terminal alkyne, Hydrazine, CO, Aryl iodide | Pyrazole derivatives | Good | nih.gov |

| Iron(II) chloride | Condensation/Cyclization | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Good | benthamdirect.com |

| Silver(I) triflate | Cyclization | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to excellent | mdpi.com |

Purification and Isolation Methodologies in Synthesis

The purification and isolation of the final product and synthetic intermediates are critical steps in any synthetic sequence. For pyrazole derivatives, common techniques include crystallization and chromatography.

Crystallization is a powerful method for purifying solid compounds. Pyrazoles can often be purified by recrystallization from suitable solvents like ethanol or acetone. lookchem.comnih.gov In cases where direct crystallization is challenging, the formation of acid addition salts can be an effective strategy. The pyrazole, being basic, can be reacted with an inorganic or organic acid (e.g., sulfuric acid or hydrochloric acid) to form a salt which may have better crystallization properties. After isolation and purification of the salt, the free pyrazole can be regenerated by treatment with a base.

For instance, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole has been purified by forming its sulfuric acid salt, which crystallizes from the reaction mixture and can be isolated by filtration.

Chromatographic techniques are indispensable for the purification of a wide range of organic compounds, including pyrazoles. Column chromatography using silica (B1680970) gel is a standard method for separating pyrazole derivatives from reaction byproducts and unreacted starting materials. The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is crucial for achieving good separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov

In the synthesis of various substituted pyrazoles, purification by silica gel column chromatography is a frequently reported final step, yielding the products with high purity.

Table 6: Purification Methods for Pyrazole Derivatives

| Compound Type | Purification Method | Details | Reference |

| 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole | Crystallization as acid addition salt | Addition of sulfuric acid to a methanol (B129727) solution to precipitate the sulfate (B86663) salt. | |

| 3,5-Diphenyl-1-tosyl-1H-pyrazole | Column Chromatography | Silica gel, eluent: petroleum ether/ethyl acetate. | |

| General Pyrazoles | Recrystallization | From solvents such as ethanol or acetone. | lookchem.comnih.gov |

Chemical Transformations and Reactivity of 2 1 Trityl 1h Pyrazol 3 Yl Ethanol

Reactions of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, which influences its susceptibility to various reagents. The presence of the sterically demanding trityl group at the N1 position significantly impacts the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Pyrazole Ring

Pyrazoles are known to undergo electrophilic substitution reactions, typically at the C4 position, due to the directing effects of the two nitrogen atoms. mkuniversity.ac.inglobalresearchonline.netnih.govyoutube.com This inherent reactivity is further reinforced in 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol by the bulky trityl group, which sterically hinders attack at the C5 position. While specific studies on the electrophilic substitution of this particular compound are not prevalent, the expected reactivity would follow this established pattern.

Common electrophilic substitution reactions applicable to pyrazoles include nitration, halogenation, and sulfonation. globalresearchonline.netyoutube.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with reagents like bromine. globalresearchonline.netyoutube.com The Vilsmeier-Haack reaction is another important electrophilic substitution that introduces a formyl group at the C4 position, often using a mixture of phosphorus oxychloride and dimethylformamide. wisdomlib.orgnih.gov

| Reaction | Reagent(s) | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-1-trityl-1H-pyrazol-3-yl)-ethanol |

| Bromination | Br₂ | 2-(4-Bromo-1-trityl-1H-pyrazol-3-yl)-ethanol |

| Sulfonation | Fuming H₂SO₄ | 2-(1-Trityl-1H-pyrazol-3-yl-4-sulfonic acid)-ethanol |

| Formylation | POCl₃, DMF | 2-(4-Formyl-1-trityl-1H-pyrazol-3-yl)-ethanol |

Nucleophilic Reactions at Pyrazole Positions

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. mkuniversity.ac.in However, the introduction of strong electron-withdrawing groups onto the ring can activate it towards nucleophilic substitution. The positions most susceptible to nucleophilic attack are C3 and C5. nih.govmdpi.com In the context of this compound, a nucleophilic attack would be more likely at the C5 position, as the C3 position is already substituted.

Derivatization of the Pyrazole Nitrogen Atoms

The N-trityl group is a key feature of this molecule, serving as a protecting group for the pyrazole nitrogen. The trityl group is known to be labile under acidic conditions, and its removal regenerates the N-H bond of the pyrazole ring. researchgate.net This deprotection is a crucial step for any subsequent derivatization at the nitrogen atom.

Deprotection of the Trityl Group:

The cleavage of the N-trityl bond can be achieved using various acidic reagents. Common methods include treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.net

| Reagent | Condition | Product |

| Trifluoroacetic Acid (TFA) | Room Temperature | 2-(1H-Pyrazol-3-yl)-ethanol |

| Hydrochloric Acid (HCl) | Ethanolic solution | 2-(1H-Pyrazol-3-yl)-ethanol |

Once deprotected, the resulting 2-(1H-pyrazol-3-yl)-ethanol offers two nucleophilic nitrogen atoms for further reactions. nih.govbeilstein-journals.org Alkylation or acylation reactions would typically occur at the N1 position due to its greater nucleophilicity. nih.gov This allows for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of pyrazole derivatives. beilstein-journals.org

Reactivity of the Ethanol (B145695) Side Chain

The 2-hydroxyethyl group at the C3 position provides a versatile handle for a range of chemical modifications, independent of the pyrazole ring's reactivity.

Transformations Involving the Primary Alcohol Group

The primary alcohol of the ethanol side chain can undergo various transformations, most notably oxidation.

Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(1-Trityl-1H-pyrazol-3-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the carboxylic acid, (1-Trityl-1H-pyrazol-3-yl)acetic acid. globalresearchonline.net

| Reagent | Product |

| Pyridinium Chlorochromate (PCC) | 2-(1-Trityl-1H-pyrazol-3-yl)acetaldehyde |

| Potassium Permanganate (KMnO₄) | (1-Trityl-1H-pyrazol-3-yl)acetic acid |

Etherification and Esterification Reactions

The primary alcohol readily participates in etherification and esterification reactions to produce a variety of derivatives.

Etherification:

Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed etherification with another alcohol is also a viable method. researchgate.net

Esterification:

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. nih.gov For example, reaction with acetyl chloride would yield 2-(1-Trityl-1H-pyrazol-3-yl)ethyl acetate.

| Reaction Type | Reagent Example | Product Example |

| Etherification | 1. NaH, 2. CH₃I | 2-(1-Trityl-1H-pyrazol-3-yl)ethoxy)methane |

| Esterification | Acetyl Chloride, Pyridine (B92270) | 2-(1-Trityl-1H-pyrazol-3-yl)ethyl acetate |

Oxidation and Reduction Reactions

The ethanol side chain of this compound is susceptible to both oxidation and reduction, though the outcomes can be influenced by the nature of the reagents and the presence of the pyrazole and trityl groups.

Oxidation:

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. wikipedia.orgnumberanalytics.com Mild oxidizing agents are typically employed to stop the oxidation at the aldehyde stage. chemistrysteps.comlibretexts.org

Common reagents for the oxidation of primary alcohols to aldehydes include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild and selective oxidation at room temperature with high yields and tolerance for sensitive functional groups. wikipedia.orgorganic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base. It is known for its mild conditions and broad functional group compatibility. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Pyridinium Chlorochromate (PCC): A milder version of chromic acid that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.org

For the complete oxidation to a carboxylic acid, stronger oxidizing agents are necessary. Research on the oxidation of the parent compound, 2-(pyrazol-3-yl)ethanol, using potassium permanganate (KMnO4) revealed the formation of a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. wordpress.com This suggests that under strong oxidizing conditions, the ethanol side chain of this compound could also yield a mixture of the corresponding carboxylic acid and the 2-oxoacetic acid derivative. The bulky trityl group is expected to remain intact under these conditions, although its steric hindrance might influence the reaction rate.

Interactive Data Table: Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Typical Conditions | Notes |

| Dess-Martin Periodinane (DMP) | Aldehyde | Room temperature, CH2Cl2 | Mild, high yield, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | Aldehyde | Low temperature (-78 °C), CH2Cl2 | Mild, avoids heavy metals, produces volatile byproducts. wikipedia.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Room temperature, CH2Cl2 | Milder than chromic acid, avoids over-oxidation. libretexts.org |

| Potassium Permanganate (KMnO4) | Carboxylic Acid (and other products) | Varies | Strong oxidant, can lead to a mixture of products with pyrazole substrates. wordpress.com |

Reduction:

The reduction of the ethanol side chain itself is not a common transformation as it is already in a reduced state. However, if the alcohol were first oxidized to an aldehyde or ketone, these carbonyl functionalities could be readily reduced back to the alcohol.

Common reducing agents for aldehydes and ketones include:

Sodium Borohydride (NaBH4): A mild and selective reducing agent that is safe to handle and can be used in protic solvents like ethanol or methanol (B129727). libretexts.orgnumberanalytics.commasterorganicchemistry.com It effectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH4): A much stronger reducing agent that can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols. byjus.comlumenlearning.commasterorganicchemistry.comnumberanalytics.com Due to its high reactivity, it must be used in anhydrous, non-protic solvents. byjus.com

Given the presence of the pyrazole ring and the trityl group, NaBH4 would be the preferred reagent for the selective reduction of a derived aldehyde or ketone, as it is less likely to affect other parts of the molecule. masterorganicchemistry.com

Chemistry of the Trityl Group

The removal of the trityl group is typically achieved under acidic conditions, which exploit the stability of the resulting trityl cation.

Common Deprotection Methods:

Brønsted Acids: Treatment with acids like trifluoroacetic acid (TFA) or formic acid can efficiently cleave the N-trityl bond. nih.gov Milder acids such as acetic acid can also be effective. nih.gov

Lewis Acids: Lewis acids like boron trifluoride etherate (BF3·Et2O) can facilitate deprotection by coordinating to the pyrazole nitrogen, weakening the N-C bond. nih.gov

Catalytic Hydrogenation: While generally less common for trityl group removal from nitrogen, catalytic transfer hydrogenation has been reported for the deprotection of other protecting groups and, in some specific cases, might affect the trityl group, although it is generally considered stable to these conditions. chemistrysteps.comwikipedia.org In some instances, prolonged reaction times with Pd/C catalyst at room temperature have been noted to slowly cleave the trityl group. lumenlearning.com

Insoluble Weak Acids: In certain applications, insoluble weak acids like montmorillonite (B579905) have been used to catalyze the removal of the trityl group from sartan drug precursors in methanol. organic-chemistry.org

Interactive Data Table: Deprotection Methods for the Trityl Group

| Reagent/Method | Conditions | Mechanism | Notes |

| Trifluoroacetic Acid (TFA) | Room temperature | Acid-catalyzed cleavage | Forms a stable trityl cation. nih.gov |

| Formic Acid | Room temperature | Acid-catalyzed cleavage | Milder than TFA. nih.gov |

| Boron Trifluoride Etherate (BF3·Et2O) | Varies | Lewis acid-catalyzed cleavage | Coordination to nitrogen facilitates bond breaking. nih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies | Hydrogenolysis | Generally slow for N-trityl groups. lumenlearning.com |

| Montmorillonite | Methanol, reflux | Catalysis by insoluble weak acid | Used in specific industrial applications. organic-chemistry.org |

The trityl group significantly influences the reactivity of the molecule primarily through its steric bulk.

Steric Hindrance: The large size of the trityl group can hinder the approach of reagents to the pyrazole ring and the adjacent ethanol side chain. This steric hindrance can be exploited to control regioselectivity in reactions. For instance, it can direct reactions to the less hindered positions of the pyrazole ring.

Protection of the Pyrazole N-H: By protecting the pyrazole nitrogen, the trityl group prevents reactions at this site, such as N-alkylation or N-acylation, allowing for selective modifications elsewhere in the molecule.

Increased Solubility: The hydrophobic nature of the three phenyl rings can increase the solubility of the molecule in organic solvents, which can be advantageous in certain synthetic procedures.

The steric bulk of the trityl group can have significant implications for the stereochemistry of reactions occurring at or near the pyrazole ring.

Diastereoselectivity: The trityl group can act as a stereodirecting group, influencing the facial selectivity of reactions on adjacent functional groups. The bulky group can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side, leading to the preferential formation of one diastereomer.

Conformational Restriction: The presence of the trityl group can restrict the conformational freedom of the molecule, locking it into a preferred conformation. This can influence the stereochemical outcome of reactions by pre-organizing the substrate for a specific reaction pathway.

Cascade and Multicomponent Transformations

While specific examples utilizing this compound in cascade or multicomponent reactions are not extensively documented, the pyrazole and alcohol functionalities present opportunities for such transformations.

Multicomponent Reactions (MCRs): Pyrazoles are frequently synthesized through multicomponent reactions. wikipedia.orgnih.govacs.org It is conceivable that this compound could be a building block in MCRs where the alcohol functionality is further reacted in a one-pot sequence. For instance, after an initial reaction involving the pyrazole ring, the hydroxyl group could participate in a subsequent cyclization or condensation step.

Cascade Reactions: The molecule could be designed to undergo cascade reactions where an initial transformation triggers a series of subsequent intramolecular reactions. For example, oxidation of the alcohol to an aldehyde could be followed by an intramolecular cyclization onto the pyrazole ring or a substituent attached to it. Several cascade reactions are known for the construction of pyrazole-containing systems. chemistrysteps.comlibretexts.orgbyjus.comacademie-sciences.fr

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol by mapping the carbon and proton framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum would be characterized by distinct signals corresponding to the trityl, pyrazole (B372694), and ethanol (B145695) moieties.

Trityl Group (C(C₆H₅)₃): The fifteen protons of the three phenyl rings would appear as a complex multiplet in the aromatic region, typically between 7.10 and 7.50 ppm. The overlapping signals result from the protons of the ortho, meta, and para positions of the phenyl groups.

Pyrazole Ring: The two protons on the pyrazole ring are not chemically equivalent and would appear as two distinct doublets. The proton at position 5 (H-5) would be downfield-shifted compared to the proton at position 4 (H-4) due to the influence of the adjacent nitrogen atom of the ring. Their coupling would produce a characteristic doublet of doublets pattern, confirming their adjacency.

Ethanol Side Chain (-CH₂CH₂OH): The ethanol fragment would show three distinct signals. The two methylene (B1212753) groups (-CH₂-CH₂-) would appear as two triplets due to coupling with each other. The methylene group attached to the pyrazole ring would likely resonate further downfield than the methylene group bearing the hydroxyl group. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Trityl-H | 7.10 - 7.50 | Multiplet | 15H |

| Pyrazole-H5 | ~7.40 | Doublet | 1H |

| Pyrazole-H4 | ~6.00 | Doublet | 1H |

| Pyrazole-CH₂- | ~2.80 | Triplet | 2H |

| -CH₂-OH | ~3.80 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Trityl Group: This group would show four signals: one for the quaternary carbon attached to the pyrazole nitrogen, and three signals for the ortho, meta, and para carbons of the phenyl rings. The ipso-carbon (the one attached to the other three rings) would also be visible.

Pyrazole Ring: Three distinct signals are expected for the three carbon atoms of the pyrazole ring.

Ethanol Side Chain: Two signals corresponding to the two methylene carbons would be observed in the aliphatic region of the spectrum.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trityl Quaternary C | ~95 |

| Trityl Aromatic C | 125 - 145 |

| Pyrazole C-3 | ~150 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-4 | ~105 |

| Pyrazole-CH₂- | ~30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential to confirm the assignments made from 1D spectra. nist.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. nist.gov Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring and, most importantly, between the two methylene groups of the ethanol side chain, confirming their direct connectivity. niscpr.res.in

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. niscpr.res.in It would be used to definitively assign the chemical shifts of each protonated carbon in the pyrazole ring and the ethanol side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₂₆H₂₄N₂O, with an expected molecular weight of approximately 380.48 g/mol .

The fragmentation in mass spectrometry would likely proceed through several key pathways:

Loss of the Trityl Group: The most prominent fragmentation would be the cleavage of the N-C bond connecting the pyrazole and the trityl group. This would result in a very stable triphenylmethyl (trityl) cation at m/z = 243. This peak is often the base peak in the spectrum of trityl-containing compounds.

Alcohol Fragmentation: The ethanol side chain can undergo characteristic fragmentation. This includes the loss of a water molecule (M-18) or the loss of a CH₂OH radical (M-31). unimi.it

Cleavage of the Side Chain: Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common pathway for alcohols and would lead to a resonance-stabilized cation. unimi.it

Table 4.2: Predicted Key Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 380 | [M]⁺ (Molecular Ion) |

| 362 | [M - H₂O]⁺ |

| 349 | [M - CH₂OH]⁺ |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

O-H Stretch: The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. spectrabase.com The broadness is due to hydrogen bonding. spectrabase.com

C-H Stretches: Aromatic C-H stretching from the trityl group would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethanol side chain would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic rings and the C=N/C=C stretching of the pyrazole ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol would be expected in the 1050-1150 cm⁻¹ region.

Table 4.3: Predicted Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |

| Aromatic (C-H stretch) | 3000 - 3100 | Medium |

| Aliphatic (C-H stretch) | 2850 - 3000 | Medium |

| Aromatic/Pyrazole (C=C, C=N) | 1450 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state.

Key structural features that would be confirmed include:

The geometry and planarity of the pyrazole ring.

The tetrahedral geometry around the central carbon of the trityl group.

The conformation of the ethanol side chain relative to the pyrazole ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing arrangement.

Currently, there are no published crystal structures available for this specific compound in the searched literature.

Molecular Conformation and Packing

The molecular conformation of this compound is expected to be significantly influenced by the steric bulk of the trityl (triphenylmethyl) group. This group, with its three phenyl rings, is known to adopt a propeller-like conformation. The large size of the trityl group would likely impose considerable steric hindrance, influencing the orientation of the pyrazole ring and the ethanol substituent. The linkage between the trityl group and the pyrazole nitrogen atom would restrict free rotation, leading to a relatively fixed, albeit twisted, conformation.

In the solid state, the packing of these molecules would be a delicate balance between maximizing van der Waals interactions and accommodating the bulky trityl groups. It is plausible that the crystal packing would be arranged to minimize steric clashes between the trityl groups of adjacent molecules. This could potentially lead to the formation of channels or voids within the crystal lattice to accommodate the phenyl rings. In similar structures containing bulky substituents, herringbone or other offset packing motifs are often observed to achieve efficient space filling.

Intermolecular Interactions and Hydrogen Bonding

The primary intermolecular interaction governing the assembly of this compound molecules in the solid state is expected to be hydrogen bonding. The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

It is highly probable that the hydroxyl group of one molecule would form a hydrogen bond with a nitrogen atom of the pyrazole ring of a neighboring molecule. This type of O-H···N hydrogen bond is a common feature in the crystal structures of other pyrazole-containing alcohols. Such interactions could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

The formation of these hydrogen-bonded networks would be in competition with the steric demands of the trityl groups. The bulky nature of these groups might prevent the formation of extensive, tightly packed hydrogen-bonded sheets, leading instead to more open or porous structures. The interplay between the directional nature of hydrogen bonding and the steric repulsion of the trityl groups would ultimately determine the final crystal packing arrangement.

Computational and Theoretical Investigations of 2 1 Trityl 1h Pyrazol 3 Yl Ethanol

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational databases did not yield any specific molecular dynamics (MD) simulation studies focused on the compound 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol. While computational methods like Density Functional Theory (DFT) are commonly applied to various pyrazole (B372694) derivatives to understand their structural and electronic properties mdpi.comnih.govresearchgate.netjcsp.org.pknih.govnih.gov, specific research employing molecular dynamics simulations for this particular molecule is not publicly available.

Molecular dynamics simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net Had such studies been conducted on this compound, they would likely have focused on several key areas, depending on the specific application being investigated.

For instance, in the context of materials science or drug design, MD simulations could provide insights into:

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water or ethanol (B145695). This would involve analyzing the formation of hydrogen bonds and other intermolecular forces, which are crucial for predicting its solubility and behavior in solution.

Interaction with Biological Macromolecules: If this compound were being investigated as a potential therapeutic agent, MD simulations could model its binding to a target protein. These simulations can elucidate the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is invaluable for structure-based drug design.

Given the absence of specific studies, any detailed research findings or data tables related to the molecular dynamics of this compound cannot be presented. The synthesis and basic characterization of related pyrazole structures are documented nih.govcardiff.ac.uk, but in-depth computational dynamics studies remain an area for future investigation.

Advanced Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical

Synthetic Intermediate for Complex Molecular Architectures

The bifunctional nature of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol, combined with the ability to selectively deprotect the pyrazole (B372694) nitrogen, establishes it as a powerful scaffold for constructing intricate molecular frameworks.

The pyrazole nucleus is a common starting point for the synthesis of fused heterocyclic systems, which are prominent in medicinal and materials chemistry. Pyrazolo[3,4-b]pyridines, for example, are frequently synthesized through the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic substrate, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. mdpi.commdpi.comnih.gov

While direct synthesis from this compound is not prominently documented, its structure is primed for conversion into a suitable precursor. A plausible synthetic pathway involves:

Oxidation: The primary alcohol of the ethanol (B145695) side chain can be oxidized to the corresponding aldehyde or ketone.

Condensation: This newly formed carbonyl group can then undergo a condensation reaction (e.g., Knoevenagel or Claisen-Schmidt condensation) with an active methylene (B1212753) compound to generate an α,β-unsaturated system.

Cyclization: Subsequent introduction of an amino group at the C5 position of the pyrazole ring, followed by an intramolecular cyclization, would yield the fused pyrazolo[3,4-b]pyridine core. researchgate.net

Alternatively, multicomponent reactions, which are efficient for building complex scaffolds, often employ aldehydes and ketones. researchgate.netscilit.com The aldehyde derived from this compound could serve as a key component in such reactions to construct the pyridine (B92270) ring fused to the pyrazole core. The trityl group ensures that the N1 position of the pyrazole does not interfere with the cyclization chemistry.

The utility of this compound extends beyond simple fused systems to the construction of more complex, multicyclic architectures. The pyrazole ring and its side chains offer multiple reaction points for annulation strategies. For instance, pyrazole derivatives are used to create systems like pyrano[2,3-c]pyrazoles and pyrazolo[1,2-a]pyrazoles. nih.govacs.org

The ethanol moiety can be a key participant in ring formation. Following its conversion to a different functional group, it can engage in intramolecular cycloadditions or cyclization cascades. For example, conversion of the alcohol to an alkyne or alkene via elimination or substitution would introduce a site for cycloaddition reactions. The synthesis of pyrano[3,2-c]pyrazol-7(1H)-one derivatives has been achieved through tandem cyclization of precursors containing both pyrazole and ynone functionalities, highlighting a potential transformation pathway for derivatives of the title compound. acs.org

The primary application of this compound is as a versatile building block for a variety of functionalized pyrazoles. mdpi.comnih.gov The trityl group serves as an excellent protecting group for the N1 pyrazole nitrogen, allowing for selective manipulation of the C3-ethanol side chain. Subsequently, the trityl group can be removed under acidic conditions to enable further functionalization at the nitrogen atom.

Key transformations of the ethanol side chain include:

Conversion to Halides: The alcohol can be readily converted into a more reactive leaving group, such as a chloride or bromide. For instance, treatment with thionyl chloride can produce 3-(2-chloroethyl)-1-trityl-1H-pyrazole. figshare.com

Nucleophilic Substitution: The resulting halide is a versatile intermediate for introducing a wide range of functional groups through nucleophilic substitution. This allows for the synthesis of pyrazoles with thioether or phosphine (B1218219) side chains, which are valuable as ligands in catalysis. figshare.com

Oxidation: As mentioned previously, oxidation to the aldehyde or carboxylic acid opens up a vast field of carbonyl chemistry, enabling the synthesis of imines, esters, amides, and other derivatives.

Esterification and Etherification: The alcohol can be directly converted into esters or ethers, modifying the polarity and steric properties of the side chain.

The following table summarizes potential synthetic transformations starting from this compound, demonstrating its role as a versatile building block.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Thionyl Chloride (SOCl₂) | 3-(2-Chloroethyl)-1-trityl-1H-pyrazole | Intermediate for nucleophilic substitution |

| 3-(2-Chloroethyl)-1-trityl-1H-pyrazole | Potassium Phthalimide | Phthalimide-protected amine | Precursor to primary amines |

| 3-(2-Chloroethyl)-1-trityl-1H-pyrazole | Sodium Thiophenolate | Thioether derivative | Ligand synthesis |

| This compound | Pyridinium (B92312) Chlorochromate (PCC) | 2-(1-Trityl-1H-pyrazol-3-yl)acetaldehyde | Precursor for condensation reactions |

| This compound | Acetic Anhydride | Acetate ester derivative | Functionalized pyrazole |

Potential in Ligand Design and Coordination Chemistry

Pyrazole derivatives are cornerstones in the field of coordination chemistry due to the ability of their adjacent nitrogen atoms to coordinate with a wide variety of metal ions. researchgate.netacs.orgresearchgate.net The compound this compound, after the removal of the trityl group to yield 2-(1H-pyrazol-3-yl)-ethanol, becomes a potent bidentate ligand.

This deprotected molecule can coordinate to a metal center through the pyridine-like N2 atom of the pyrazole ring and the oxygen atom of the ethanol side chain, forming a stable five-membered chelate ring. Such [N,O]-bidentate ligands are crucial in stabilizing metal complexes and influencing their electronic and steric properties. The coordination can lead to the formation of mononuclear, binuclear, or polynuclear complexes, depending on the metal, counter-ions, and reaction conditions. researchgate.net

The coordination behavior of pyrazole-based ligands is well-studied. For example, complexes of various metals like manganese, cobalt, nickel, copper, and zinc have been synthesized using pyrazole-derived ligands containing hydroxyl or pyridine functional groups. epa.gov The resulting coordination compounds have applications in areas such as magnetism and luminescence. epa.gov The presence of both a soft nitrogen donor and a hard oxygen donor in 2-(1H-pyrazol-3-yl)-ethanol makes it a versatile ligand for a range of metal ions.

Applications in Polymer Chemistry

While direct polymerization of this compound is not feasible, its structure allows for modification into a polymerizable monomer. The reactive ethanol group is the key to this transformation.

A common strategy to impart polymerizability is to introduce a vinyl or acrylic functionality. For example, the ethanol group can be converted to an acrylate (B77674) or methacrylate (B99206) ester through reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer, 2-(1-trityl-1H-pyrazol-3-yl)ethyl acrylate, could then undergo free-radical polymerization to yield a polymer with pyrazole moieties pendant to the main chain.

The synthesis of polymers containing pyrazole units has been explored. For instance, 1-vinylpyrazoles have been polymerized to create polymers with pyrazole groups directly attached to the backbone. nih.gov In another approach, pyrazole-containing diamines have been used in condensation polymerization with diacyl chlorides to form novel polyamides. ias.ac.in These examples demonstrate the feasibility of incorporating pyrazole units into polymers, suggesting that derivatives of this compound could serve as valuable monomers for creating functional polymers with unique thermal, optical, or metal-coordinating properties.

Development of Novel Synthetic Methodologies

The use of this compound contributes to the development of novel synthetic methodologies, particularly in the realm of heterocyclic chemistry. The strategic use of the trityl group exemplifies a key concept in modern organic synthesis: orthogonal protection.

The synthesis of functionalized pyrazoles often requires careful management of reactive sites. The trityl group provides robust protection for the N1 position, which is crucial for two main reasons:

Regioselectivity: It directs subsequent electrophilic substitution reactions (e.g., halogenation, nitration) to other positions on the pyrazole ring (C4 or C5).

Selective Functionalization: It allows the chemistry of the C3-ethanol side chain to be explored without interference from the acidic N-H proton or nucleophilic N1 atom.

Methodologies for synthesizing pyrazoles are diverse, ranging from the classical Knorr synthesis involving 1,3-dicarbonyls and hydrazines to modern transition-metal-catalyzed and multicomponent reactions. mdpi.comnih.govnih.gov The preparation of a specifically substituted building block like this compound allows chemists to bypass steps that might otherwise suffer from poor regioselectivity. nih.gov For example, building a complex molecule by first creating a simple, selectively protected pyrazole and then adding functionality is often more efficient than attempting to functionalize a pre-existing complex pyrazole system. This building-block approach is a cornerstone of modern synthetic strategy.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient protocols. researchgate.netresearchgate.netcitedrive.comnih.gov Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.net Future research will likely focus on the principles of green chemistry to overcome these limitations.

Key areas for development include:

One-Pot Syntheses: Designing one-pot, multi-component reactions to construct the substituted pyrazole (B372694) core from simple starting materials would significantly improve efficiency. nih.govnih.gov This approach minimizes intermediate purification steps, saving time, solvents, and energy.

Catalyst Innovation: The exploration of novel catalysts, such as recyclable heterogeneous catalysts or biocatalysts, could lead to milder reaction conditions and reduced environmental impact. researchgate.net For instance, the use of nano-ZnO has been shown to be an environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives.

Sustainable Protecting Group Strategies: The trityl group, while effective, often requires acidic conditions for its removal, which can be incompatible with other functional groups and is not environmentally ideal. total-synthesis.com Research into more sustainable methods for the deprotection of the trityl group, such as photochemical or electrochemical cleavage, is a critical challenge. nih.govresearchgate.net Additionally, developing synthetic routes that avoid the use of protecting groups altogether would be a significant advancement. rsc.org

Alternative Energy Sources: The application of microwave irradiation or ultrasound-assisted synthesis could accelerate reaction times and improve yields, contributing to more sustainable processes. nih.govmdpi.com

A comparative overview of current and potential future synthetic strategies is presented in Table 1.

| Parameter | Current Synthetic Routes | Future Sustainable Routes |

| Efficiency | Often multi-step with moderate yields | One-pot, high-yield reactions |

| Catalysts | Homogeneous, often harsh acid/base catalysts | Recyclable heterogeneous, enzymatic, or photocatalysts |

| Solvents | Often toxic and non-recyclable organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Energy Input | Conventional heating, often for extended periods | Microwave, ultrasonic irradiation for rapid heating |

| Atom Economy | Can be low due to the use of protecting groups | High, through convergent synthesis and catalyst turnover |

Exploration of Novel Chemical Transformations

The unique structural features of this compound provide a platform for exploring a wide range of chemical transformations. The pyrazole ring itself is a versatile scaffold, and the hydroxyl group offers a handle for further functionalization. nih.gov

Future research in this area could focus on:

C-H Functionalization: Direct C-H functionalization of the pyrazole ring at the C4 and C5 positions would provide a highly atom-economical route to novel analogues without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of this compound can lead to a diverse library of compounds with potential applications in materials science. mdpi.com

Transformations of the Ethanol (B145695) Side Chain: Beyond simple esterification or etherification, novel transformations of the hydroxyl group, such as its conversion to azides, amines, or other functional groups, could open up new avenues for creating complex molecules. The oxidation of the ethanol side chain can lead to corresponding aldehydes or carboxylic acids, which are valuable synthetic intermediates. researchgate.net

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the pyrazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different heterocyclic systems.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The steric bulk of the trityl group can significantly influence the regioselectivity and stereoselectivity of reactions.